4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-

Description

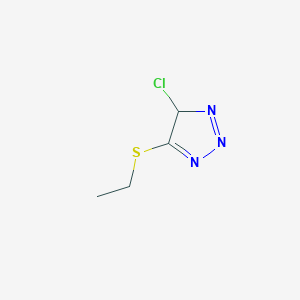

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- is a heterocyclic compound featuring a triazole core substituted with a chlorine atom at position 4 and an ethylthio group (-S-C₂H₅) at position 3. Triazoles are valued for their stability, hydrogen-bonding capacity, and versatility in synthetic chemistry .

Properties

CAS No. |

664979-96-8 |

|---|---|

Molecular Formula |

C4H6ClN3S |

Molecular Weight |

163.63 g/mol |

IUPAC Name |

4-chloro-5-ethylsulfanyl-4H-triazole |

InChI |

InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3 |

InChI Key |

KOGWNDKHHGZCFE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=NC1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with carbon disulfide, followed by chlorination. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the cyclization and chlorination steps .

Industrial Production Methods: Industrial production of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Amines, thiols, alkoxides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-5-(ethylthio)-4H-1,2,3-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Triazole Family

a. 4H-1,2,4-Triazole Derivatives

- 3-(3,5-Difluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS: 863713-25-1): This compound replaces the 1,2,3-triazole core with a 1,2,4-triazole isomer. The isomer difference (1,2,4 vs. 1,2,3-triazole) alters hydrogen-bonding patterns and reactivity .

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 26028-65-9):

Substitution with a thiol (-SH) group at position 3 and a chlorophenyl group at position 5 introduces redox activity. The thiol group enables disulfide bond formation, which is absent in the ethylthio-substituted target compound .

b. 1H-1,2,3-Triazole Derivatives

- Click-TIA (1H-1,2,3-triazole-5-yl isophthalic acid) :

Replacing the 1,2,4-triazole in 5-TIA with a 1H-1,2,3-triazole moiety resulted in spontaneous hydrogel formation under ultrasonication. This demonstrates how triazole isomerism (1,2,3 vs. 1,2,4) critically impacts supramolecular assembly and material properties .

Substituent Effects on Physicochemical Properties

The ethylthio (-S-C₂H₅) and chloro (-Cl) groups in the target compound influence its electronic and steric properties. Comparative analysis with analogs reveals:

- Ethylthio vs.

- Chloro vs. Fluoro Substituents : Chloro groups are stronger electron-withdrawing groups than fluoro, affecting electronic distribution and reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.